Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl-
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Overview
Description
Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon or other transition metal catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonamide group or to modify the piperazine ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar structures but different substituents on the aromatic ring or piperazine moiety.
Fluorophenyl compounds: Molecules containing fluorinated aromatic rings, which may exhibit similar chemical properties.
Uniqueness
Benzenesulfonamide, N-(3-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-4-methyl-N-phenyl- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorinated aromatic rings enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
143760-24-1 |
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Molecular Formula |
C36H41F2N3O3S |
Molecular Weight |
633.8 g/mol |
IUPAC Name |
N-[3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C36H41F2N3O3S/c1-28-9-19-35(20-10-28)45(43,44)41(33-6-3-2-4-7-33)27-34(42)26-40-24-22-39(23-25-40)21-5-8-36(29-11-15-31(37)16-12-29)30-13-17-32(38)18-14-30/h2-4,6-7,9-20,34,36,42H,5,8,21-27H2,1H3 |
InChI Key |
XFCBUBRGKMUYIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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